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molecular formula C8H19NO B132716 Heptaminol CAS No. 372-66-7

Heptaminol

Cat. No. B132716
M. Wt: 145.24 g/mol
InChI Key: LREQLEBVOXIEOM-UHFFFAOYSA-N
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Patent
US08642801B2

Procedure details

To a solution of 6-amino-2-methyl-2-heptanol (2.5 g, 17.2 mmol) in acetonitrile (22 mL) was added 1,3-propane sultone (2.0 g, 16.4 mmol). The solution was stirred at reflux for 2 hours. The reaction mixture was cooled to room temperature. The solid material was filtered and washed with acetonitrile (2×20 mL). The solid was dissolved in 20% MeOH (75 mL). Dowex Marathon C ion exchange resin (strongly acidic) was added to the solution. The suspension was stirred for 15 minutes before the resin was removed by filtration. The filtrate was evaporated under reduced pressure. The solid was suspended in acetone (150 mL), and then the solid material was filtered and dried in vacuo, affording the title compound (3.08 g, 70%). 1H NMR (D2O, 500 MHz) δ ppm 3.19 (m, 1H), 3.08 (m, 2H), 2.88 (t, 2H, J=7.3 Hz), 1.99 (m, 2H), 1.60 (m, 2H), 1.36 (m, 4H), 1.18 (d, 3H, J=6.8 Hz), 1.07 (s, 6H). 13C (D2O, 125 MHz) δ ppm 71.63, 54.73, 48.08, 43.46, 42.27, 32.97, 27.78, 27.73, 21.64, 19.67, 15.43. ES-MS 268 (M+1).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH3:10])[CH2:3][CH2:4][CH2:5][C:6]([CH3:9])([OH:8])[CH3:7].[CH2:11]1[CH2:17][S:14](=[O:16])(=[O:15])[O:13][CH2:12]1>C(#N)C>[OH:8][C:6]([CH3:9])([CH3:7])[CH2:5][CH2:4][CH2:3][CH:2]([NH:1][CH2:12][CH2:11][CH2:17][S:14]([OH:16])(=[O:15])=[O:13])[CH3:10]

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC(CCCC(C)(O)C)C
Name
Quantity
2 g
Type
reactant
Smiles
C1COS(=O)(=O)C1
Name
Quantity
22 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid material was filtered
WASH
Type
WASH
Details
washed with acetonitrile (2×20 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in 20% MeOH (75 mL)
ADDITION
Type
ADDITION
Details
Dowex Marathon C ion exchange resin (strongly acidic) was added to the solution
STIRRING
Type
STIRRING
Details
The suspension was stirred for 15 minutes before the resin
Duration
15 min
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
FILTRATION
Type
FILTRATION
Details
the solid material was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC(CCCC(C)NCCCS(=O)(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.08 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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